molecular formula C20H20BrN3O B11137561 2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11137561
M. Wt: 398.3 g/mol
InChI Key: ZTBWCNYLVQJHLN-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole moiety and a phenylpiperazine group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Formation of Ethanone Linker: The brominated indole is then reacted with an appropriate ethanone derivative under basic conditions to form the ethanone linker.

    Coupling with Phenylpiperazine: The final step involves coupling the intermediate with phenylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethanone linker can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted indole derivatives, while oxidation or reduction could modify the ethanone linker.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.

    Biological Studies: Investigation of its biological activity, including potential anticancer, antimicrobial, or anti-inflammatory properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The phenylpiperazine group may enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Lacks the bromine atom, which may affect its biological activity.

    2-(6-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone: Contains a methyl group on the piperazine ring.

Uniqueness

The presence of the bromine atom in 2-(6-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone may confer unique chemical and biological properties, such as increased reactivity in substitution reactions and potentially enhanced biological activity.

Properties

Molecular Formula

C20H20BrN3O

Molecular Weight

398.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C20H20BrN3O/c21-17-7-6-16-8-9-24(19(16)14-17)15-20(25)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2

InChI Key

ZTBWCNYLVQJHLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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